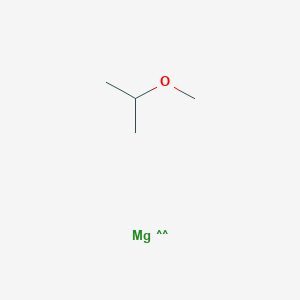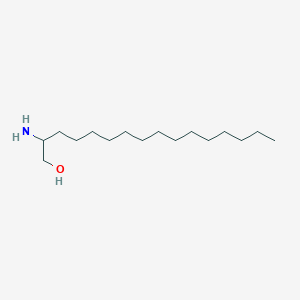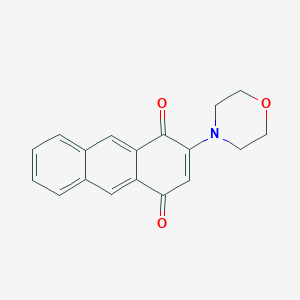
2-Methoxypropane--magnesium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypropane–magnesium (1/1) is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The general formula for this compound is CH₃OCH₂CH₃MgX, where X is a halogen. Grignard reagents are highly reactive and are used extensively in the formation of alcohols, carboxylic acids, and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxypropane–magnesium (1/1) can be synthesized through the reaction of 2-methoxypropane with magnesium in the presence of an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction: [ \text{CH}_3\text{OCH}_2\text{CH}_3 + \text{Mg} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_3\text{MgX} ]
Industrial Production Methods
On an industrial scale, the preparation of Grignard reagents involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is exothermic, so cooling systems are essential to manage the heat generated. The magnesium used is often in the form of turnings or powder to increase the surface area and reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxypropane–magnesium (1/1) undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halogens in alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones react with 2-Methoxypropane–magnesium (1/1) to form secondary and tertiary alcohols.
Halides: Alkyl and aryl halides can undergo substitution reactions.
Solvents: Anhydrous ether solvents like diethyl ether or tetrahydrofuran are commonly used.
Major Products
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: From coupling reactions with alkyl halides.
Aplicaciones Científicas De Investigación
2-Methoxypropane–magnesium (1/1) is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of intermediates for drug synthesis.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxypropane–magnesium (1/1) involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent with similar reactivity.
Ethylmagnesium chloride: Used for similar types of reactions but with different reactivity profiles.
Phenylmagnesium bromide: Used in the synthesis of aromatic compounds.
Uniqueness
2-Methoxypropane–magnesium (1/1) is unique due to its specific reactivity with certain substrates, making it valuable for the synthesis of compounds that are difficult to obtain using other Grignard reagents. Its ability to form stable intermediates and products under mild conditions is particularly advantageous in organic synthesis.
Propiedades
Número CAS |
497098-86-9 |
|---|---|
Fórmula molecular |
C4H10MgO |
Peso molecular |
98.43 g/mol |
InChI |
InChI=1S/C4H10O.Mg/c1-4(2)5-3;/h4H,1-3H3; |
Clave InChI |
GJCCDCNDYKESSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC.[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)

